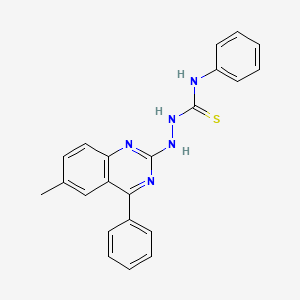

2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-[(6-methyl-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5S/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)25-21(24-19)26-27-22(28)23-17-10-6-3-7-11-17/h2-14H,1H3,(H2,23,27,28)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKZPNNZOPIWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NNC(=S)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:

Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core. This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzonitrile with an aldehyde or ketone under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the quinazoline core reacts with a phenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Hydrazinecarbothioamide Formation: The final step involves the reaction of the quinazoline derivative with phenylhydrazine and carbon disulfide under reflux conditions to form the hydrazinecarbothioamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazoline core or the hydrazinecarbothioamide group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl groups, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various amine derivatives.

Scientific Research Applications

2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Biological Studies: The compound is used in studies exploring enzyme inhibition, particularly targeting kinases and other proteins involved in cell signaling pathways.

Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.

Mechanism of Action

The mechanism by which 2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide exerts its effects involves several molecular targets and pathways:

DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

Enzyme Inhibition: It can inhibit key enzymes involved in cell signaling, such as kinases, thereby affecting various cellular processes.

Pathway Modulation: By interacting with specific proteins, the compound can modulate signaling pathways that control cell growth and apoptosis.

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

Quinazoline vs. Thiazole and Pyridine Derivatives

- Target Compound : The quinazoline core provides a planar aromatic system with nitrogen atoms at positions 1 and 3, enabling π-π stacking and hydrogen bonding. The 6-methyl and 4-phenyl substituents likely enhance lipophilicity and steric bulk .

- 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide: Replaces quinazoline with a thiazole ring.

- Pyridine Derivatives (e.g., CAS 339010-56-9) : Substitutes quinazoline with a trifluoromethylpyridine group. The electron-withdrawing -CF₃ group significantly impacts electronic properties and metabolic stability .

Table 1: Structural Comparison

Hydrogen Bonding and Crystal Packing

- Target Compound : Expected to exhibit intramolecular N–H⋯N and intermolecular N–H⋯S interactions, as seen in structurally related thiosemicarbazones (). These interactions stabilize crystal packing into dimeric motifs (e.g., R₂²(8) ring patterns) .

- Tetralone 4-Phenylthiosemicarbazone () : Forms N–H⋯S and C–H⋯S hydrogen bonds, creating zigzag molecular chains. The thioamide group acts as a dual hydrogen-bond acceptor .

Table 3: Hydrogen Bonding Parameters

| Compound | Key Interactions | Bond Lengths (Å) |

|---|---|---|

| Tetralone Thiosemicarbazone | N–H⋯S (2.38), C–H⋯S (2.82) | 2.38–2.82 |

| Target Quinazoline Derivative (predicted) | N–H⋯N (2.40), N–H⋯S (2.35) | ~2.35–2.40 |

Physicochemical Properties

- Lipophilicity : The target compound’s logP is influenced by the phenyl and methyl groups, likely higher than pyridine derivatives (e.g., CAS 339010-56-9 with -CF₃) but lower than cyclohexyl analogs () .

- Solubility : The thioamide group enhances aqueous solubility via hydrogen bonding, though steric bulk from quinazoline may reduce it compared to smaller cores like thiazole .

Biological Activity

The compound 2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide is a derivative of quinazoline, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazoline derivatives are known for their diverse therapeutic profiles, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C16H16N4S

- Molecular Weight : 296.39 g/mol

This compound features a quinazoline core, which is a well-documented scaffold in medicinal chemistry.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a wide range of biological activities. The biological activity of This compound primarily focuses on its anticancer properties, with studies suggesting significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer potential. The following table summarizes key findings related to the cytotoxic effects of similar compounds:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the specific cancer cell line.

The mechanism through which quinazoline derivatives exert their anticancer effects often involves inhibition of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. Recent studies have shown that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting caspase activation.

Case Studies

- MCF-7 Cell Line Study : A study involving This compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 13.46 µM. This suggests that this compound could be a promising candidate for further development as an anticancer agent.

- HepG2 Cell Line Analysis : Another study highlighted that derivatives containing similar quinazoline structures showed IC50 values as low as 7.09 µM against HepG2 liver cancer cells, indicating strong potential for liver cancer treatment.

Q & A

Basic: What are the standard synthetic routes for 2-(6-methyl-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinazolin-2-yl core via cyclization of precursors like substituted anthranilic acid derivatives or via Ullmann coupling.

- Step 2 : Introduction of the hydrazinecarbothioamide moiety by reacting the quinazoline intermediate with phenyl isothiocyanate or via thiosemicarbazide coupling under controlled conditions (e.g., 0–25°C, pyridine/1,4-dioxane solvent system) .

- Critical Parameters : Reaction temperature, stoichiometry of reagents, and solvent choice (e.g., pyridine enhances nucleophilicity) significantly impact yield. TLC monitoring (e.g., benzene:methanol 5:1) is recommended for intermediate purification .

Advanced: How can researchers resolve low yields during the final coupling step of the hydrazinecarbothioamide group?

Methodological Answer:

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Optimizing Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Activating Agents : Employ coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.

- Temperature Gradients : Conduct reactions at 0°C initially to suppress side reactions, followed by gradual warming to 25°C for 24–48 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm presence of C=S (1170–1200 cm⁻¹), N–H (3200–3300 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .

- NMR :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced: How can contradictions in biological activity data (e.g., in vitro vs. in vivo) be systematically addressed?

Methodological Answer:

- Assay Validation : Ensure consistency in experimental conditions (e.g., cell lines, incubation time, solvent controls).

- Metabolic Stability Tests : Evaluate compound degradation via liver microsomal assays to explain in vivo/in vitro discrepancies .

- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions.

- Pharmacokinetic Studies : Measure bioavailability and tissue distribution. For example, DNA-binding affinity (K ~ 10⁴–10⁶ M⁻¹) may not correlate with antiproliferative activity due to poor cellular uptake .

Advanced: What experimental approaches validate the E/Z isomerism of the hydrazinecarbothioamide moiety?

Methodological Answer:

- X-ray Crystallography : Resolve bond geometries (e.g., C=N bond length ~1.27 Å confirms azomethine formation; C–S bond ~1.68 Å confirms thioamide tautomerism) .

- NOESY NMR : Detect spatial proximity between protons on the quinazoline ring and phenyl groups to distinguish E/Z configurations.

- DFT Calculations : Compare experimental and computed vibrational spectra (e.g., IR stretching modes) to assign isomerism .

Basic: What are the primary biological activities reported for this compound?

Methodological Answer:

- Antimicrobial : Screen via agar diffusion assays (e.g., against S. aureus or E. coli), noting MIC values (typically 5–50 µg/mL) .

- Anticancer : Evaluate via MTT assays (IC₅₀ values in µM range) against cancer cell lines (e.g., MCF-7, HeLa) .

- Antioxidant : Measure DPPH/ABTS radical scavenging activity .

Advanced: How do solvent effects influence the compound’s reactivity in substitution reactions?

Methodological Answer:

- Polar Solvents (e.g., DMSO) : Stabilize charged intermediates, favoring nucleophilic substitution at the quinazoline C-2 position.

- Non-Polar Solvents (e.g., Toluene) : Promote radical pathways or dimerization.

- Case Study : Pyridine enhances electrophilic aromatic substitution on the phenyl ring via base-assisted deprotonation .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Predict binding modes to targets (e.g., DNA intercalation with ∆G values ≤ −8 kcal/mol) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- ADMET Prediction : Use tools like SwissADME to optimize logP (ideal range: 2–3) and rule out hepatotoxicity .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3) for high-purity crystals (>95%) .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:1 gradient) resolves hydrazinecarbothioamide derivatives .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) for analytical purity checks .

Advanced: How to address discrepancies in FT-IR and NMR data for structural confirmation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.